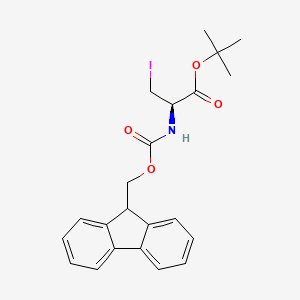

N-Fmoc-3-iodo-L-alanine tert-butyl ester

Description

N-Fmoc-3-iodo-L-alanine tert-butyl ester is a derivative of the amino acid L-alanine. lgcstandards.com It is characterized by three key chemical modifications: a fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group, a tert-butyl ester protecting the carboxyl group, and an iodine atom at the 3-position of the alanine (B10760859) side chain. lgcstandards.com This combination of features makes it a highly versatile reagent in organic synthesis, particularly in the assembly of peptides and other complex molecular architectures.

| Property | Value |

| CAS Number | 282734-33-2 |

| Molecular Formula | C22H24INO4 |

| Molecular Weight | 493.33 g/mol |

| IUPAC Name | tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate |

Interactive Data Table: Key Properties of N-Fmoc-3-iodo-L-alanine tert-butyl ester. Users can sort and filter the data as needed.

The versatility of N-Fmoc-3-iodo-L-alanine tert-butyl ester as a building block stems from the strategic placement of its functional groups. The Fmoc and tert-butyl protecting groups are "orthogonal," meaning they can be removed under different chemical conditions, allowing for precise control over the synthetic process. The Fmoc group is labile to basic conditions, while the tert-butyl ester is removed with acid. lgcstandards.com This orthogonality is crucial in solid-phase peptide synthesis (SPPS), where amino acids are added sequentially to a growing peptide chain. lgcstandards.comresearchgate.net

The most significant feature of this compound is the iodine atom on the β-carbon. This halogen atom serves as a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. lgcstandards.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide array of functionalities and the creation of non-natural amino acids with tailored properties. For instance, organozinc reagents derived from iodo-amino acids can be coupled with various electrophiles to produce substituted phenylalanines and other modified amino acids with high stereochemical purity. lgcstandards.com This capability is instrumental in the design of novel peptides and proteins with enhanced stability, altered biological activity, or unique spectroscopic properties.

The use of halogenated compounds has a long history in organic chemistry, and their incorporation into amino acids has been a particularly fruitful area of research. The introduction of halogen atoms can significantly alter the physicochemical properties of amino acids and the peptides that contain them. encyclopedia.pubnih.gov Halogenation can influence hydrophobicity, steric bulk, and electronic properties, which in turn can affect protein folding, receptor binding, and enzymatic activity. encyclopedia.pub

Historically, the synthesis of peptides was a challenging endeavor, requiring careful protection and activation of amino acid functional groups. lgcstandards.comresearchgate.net The development of protecting group chemistry was a critical advancement. lgcstandards.comresearchgate.net The introduction of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field, making the synthesis of peptides faster and more efficient. lgcstandards.comrsc.org

Within this context, the development of methods to synthesize halogenated amino acids provided chemists with new tools to probe biological systems. encyclopedia.pub For example, the incorporation of fluorine, a highly electronegative atom, can be used to create probes for 19F-NMR studies of peptide and protein structure. encyclopedia.pub Brominated and iodinated amino acids, with their larger size and ability to participate in cross-coupling reactions, opened up avenues for creating complex molecular structures and for radiolabeling studies. lgcstandards.comencyclopedia.pub The synthesis of compounds like N-Fmoc-3-iodo-L-alanine tert-butyl ester is a modern culmination of these historical developments, providing a stable and versatile precursor for the creation of a diverse range of modified amino acids. lgcstandards.com

The advent of Fmoc chemistry in the late 1970s by Eric Atherton and Bob Sheppard was a major breakthrough in SPPS. lgcstandards.com The milder conditions required for Fmoc group removal, compared to the previously dominant Boc (tert-butyloxycarbonyl) chemistry, made it compatible with a wider range of sensitive and modified amino acids. nih.govnih.gov This has been particularly important for the synthesis of peptides containing post-translational modifications such as phosphorylation and glycosylation. nih.gov

N-Fmoc-3-iodo-L-alanine tert-butyl ester and similar halogenated amino acid derivatives have played a significant role in the continued evolution of peptide chemistry and the development of new tools for proteomics. The ability to introduce a heavy atom like iodine is valuable for X-ray crystallography studies to determine the three-dimensional structure of peptides and proteins. lgcstandards.com

Furthermore, the iodine atom provides a site for the introduction of radioactive isotopes, such as Iodine-125, which is crucial for radiolabeling peptides for use in immunoassays, receptor binding studies, and in vivo imaging. lgcstandards.comnih.gov This has been instrumental in drug discovery and diagnostics. The first radioiodinated peptide approved for human use was a somatostatin (B550006) analog in 1989. nih.gov The development of milder and more specific iodination techniques continues to be an active area of research. nih.gov

The versatility of the iodo-group for cross-coupling reactions has also been exploited to create novel proteomics tools. For example, peptides containing this building block can be functionalized with biotin (B1667282) tags for affinity purification of interacting proteins or with fluorescent probes for cellular imaging. This ability to create precisely modified peptides has greatly enhanced our ability to study the complex networks of protein interactions that govern cellular processes.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24INO4/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFECRYMZJXNQQC-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459308 | |

| Record name | N-FMOC-3-IODO-L-ALANINE TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282734-33-2 | |

| Record name | N-FMOC-3-IODO-L-ALANINE TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Fmoc 3 Iodo L Alanine Tert Butyl Ester

Stereoselective Synthesis Approaches and Enantiomeric Purity Control

The intrinsic chirality of N-Fmoc-3-iodo-L-alanine tert-butyl ester necessitates synthetic routes that can establish and maintain the desired L-configuration at the α-carbon. The enantiomeric purity of the final product is critical for its application in the synthesis of stereochemically defined peptides and other biologically active molecules.

Direct Synthesis from Precursor Amino Acids

A common approach to the synthesis of N-Fmoc-3-iodo-L-alanine tert-butyl ester involves a multi-step sequence starting from the readily available amino acid, L-alanine. This method typically involves three key transformations: protection of the amino group, esterification of the carboxylic acid, and iodination of the β-carbon. The order of these steps can be varied.

One described pathway commences with the protection of the amino group of L-alanine with the fluorenylmethoxycarbonyl (Fmoc) group. This is commonly achieved by reacting L-alanine with Fmoc chloride (Fmoc-Cl) in the presence of a base, such as triethylamine (B128534). The subsequent step involves the regioselective iodination at the 3-position. Reagents like N-iodosuccinimide (NIS) are employed to introduce the iodine substituent onto the protected alanine (B10760859). Finally, the carboxylic acid is converted to its tert-butyl ester. This esterification can be accomplished by reacting the N-Fmoc-3-iodo-L-alanine with tert-butanol (B103910) under acidic conditions. The stereochemical integrity of the α-carbon is generally well-preserved throughout this sequence.

Multi-Step Conversions and Strategic Intermediates (e.g., from L-serine)

An alternative and well-documented stereoselective strategy utilizes L-serine as the chiral precursor. This approach leverages the hydroxyl group of serine as a handle for introducing the iodine atom via a substitution reaction, which inherently controls the regioselectivity of the iodination.

A detailed procedure for a closely related compound, N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester, provides a clear blueprint for this transformation. orgsyn.org The synthesis begins with the protection of both the amino and carboxyl groups of L-serine. The hydroxyl group of the protected L-serine derivative is then converted into a good leaving group, typically a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

The subsequent step is a Finkelstein reaction, where the tosylate is displaced by an iodide ion. orgsyn.org This is achieved by treating the O-tosyl-L-serine derivative with an excess of sodium iodide (NaI) in a suitable solvent like acetone. orgsyn.org The reaction is typically stirred for an extended period in the dark to facilitate the substitution and afford the desired 3-iodo-alanine derivative. orgsyn.org This method is highly effective in controlling the stereochemistry at the α-carbon, as the stereocenter is not directly involved in the key bond-forming reactions. The enantiomeric purity of compounds prepared via this route has been shown to be very high, often exceeding 98-99.5% enantiomeric excess (ee) as determined by chiral HPLC analysis. orgsyn.org

Table 1: Key Steps in the Synthesis of a 3-Iodo-Alanine Derivative from L-Serine

| Step | Reaction | Key Reagents | Solvent | Typical Conditions |

|---|---|---|---|---|

| 1 | Tosylation of Hydroxyl Group | p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et3N), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (B109758) (CH2Cl2) | 0 °C to room temperature |

| 2 | Iodination (Finkelstein Reaction) | Sodium Iodide (NaI) | Acetone | Room temperature, in the dark |

Functional Group Protection Strategies Employed in Synthesis

The strategic use of protecting groups is fundamental to the successful synthesis of N-Fmoc-3-iodo-L-alanine tert-butyl ester. The selection of appropriate protecting groups for the amino and carboxyl termini is crucial to prevent unwanted side reactions and to allow for their selective removal under orthogonal conditions.

Fluorenylmethoxycarbonyl (Fmoc) Protection Techniques

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in peptide synthesis due to its base-lability. The introduction of the Fmoc group onto the amino acid can be achieved using several reagents, with Fmoc-chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) being the most common.

The reaction is typically carried out in a biphasic system or in an organic solvent in the presence of a base. For instance, the amino acid can be dissolved in an aqueous solution of a base like sodium carbonate or triethylamine, and then treated with a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent such as dioxane or acetonitrile. smolecule.com The pH of the reaction mixture is maintained in the basic range to ensure the deprotonation of the amino group, facilitating its nucleophilic attack on the Fmoc reagent.

Tert-Butyl Ester Formation Methods

The tert-butyl ester is an acid-labile protecting group for the carboxylic acid functionality. Its steric bulk effectively prevents its participation in many chemical reactions. The formation of the tert-butyl ester of N-Fmoc-3-iodo-L-alanine can be accomplished through several methods.

A direct approach involves the reaction of the N-Fmoc protected amino acid with tert-butanol in the presence of a strong acid catalyst. smolecule.com Another common method is the reaction with isobutylene (B52900) in the presence of a catalytic amount of a strong acid like sulfuric acid. Alternatively, tert-butyl acetate (B1210297) can be used as both the reagent and solvent in the presence of a strong acid catalyst. These methods, however, can sometimes be harsh for sensitive substrates. A milder, one-pot preparation of tert-butyl esters from the corresponding carboxylic acid and tert-butanol can be achieved using anhydrous magnesium sulfate (B86663) and catalytic sulfuric acid.

Regioselective Iodination Procedures

The introduction of an iodine atom specifically at the β-carbon (3-position) of the alanine backbone is a critical step in the synthesis. The regioselectivity of this reaction is paramount to obtaining the desired product.

As discussed in section 2.1.2, the synthesis from L-serine offers excellent regioselectivity, as the hydroxyl group at the β-position is selectively converted into a leaving group and subsequently displaced by iodide. orgsyn.org

For the direct iodination of an N-Fmoc-L-alanine derivative, electrophilic iodinating agents are employed. N-iodosuccinimide (NIS) is a commonly used reagent for this purpose. smolecule.com The reaction is typically carried out in an inert solvent. The regioselectivity of the iodination is directed by the electronic and steric properties of the substrate. In the case of N-Fmoc-L-alanine derivatives, the β-position is generally the most susceptible to electrophilic attack. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired 3-iodo product and minimize the formation of di-iodinated or other byproducts. Purification of the final product is often achieved through column chromatography.

Table 2: Summary of Synthetic Methodologies

| Section | Synthetic Focus | Key Methodologies | Precursors | Key Reagents |

|---|---|---|---|---|

| 2.1.1 | Direct Synthesis | Sequential protection and iodination | L-Alanine | Fmoc-Cl, NIS, tert-Butanol |

| 2.1.2 | Multi-Step Conversion | Tosylation followed by Finkelstein reaction | L-Serine | TsCl, NaI |

| 2.2.1 | Fmoc Protection | Nucleophilic substitution | 3-Iodo-L-alanine tert-butyl ester | Fmoc-OSu, Fmoc-Cl |

| 2.2.2 | Tert-Butyl Ester Formation | Acid-catalyzed esterification | N-Fmoc-3-iodo-L-alanine | tert-Butanol, Isobutylene |

| 2.3 | Regioselective Iodination | Electrophilic substitution or Nucleophilic displacement | N-Fmoc-L-alanine tert-butyl ester or N-Fmoc-O-tosyl-L-serine tert-butyl ester | NIS or NaI |

Chemical Reactivity and Derivatization of N Fmoc 3 Iodo L Alanine Tert Butyl Ester

Selective Deprotection Strategies

The strategic removal of the Fmoc and tert-butyl protecting groups is fundamental to the use of N-Fmoc-3-iodo-L-alanine tert-butyl ester in multi-step synthesis. The orthogonality of these groups allows for the selective deprotection of either the N-terminus or the C-terminus without affecting the other. smolecule.com

Fmoc Group Cleavage Under Controlled Basic Conditions

The Fmoc group is renowned for its lability under mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS). smolecule.comthieme-connect.de The cleavage occurs via a β-elimination mechanism (E1cB) when treated with a secondary amine, most commonly piperidine (B6355638). thieme-connect.denih.gov The reaction is typically fast and efficient in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). thieme-connect.de

The process involves the abstraction of the acidic proton from the C9 position of the fluorenyl ring by the base. This generates a carbanion, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine of the amino acid ester as a carbamate, which subsequently decarboxylates. thieme-connect.de The liberated DBF is trapped by the excess amine base to form a stable adduct, driving the reaction to completion. nih.gov

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Reagent | Concentration | Solvent | Reaction Time | Notes |

|---|---|---|---|---|

| Piperidine | 20-50% (v/v) | DMF | 5-20 min | The most common and standard condition for Fmoc removal. nih.gov |

| Piperazine | 20% (v/v) | DMF | ~10 min | An alternative to piperidine, sometimes used to mitigate certain side reactions. nih.gov |

| 4-Methylpiperidine | 20% (v/v) | DMF | ~10 min | Shows comparable efficiency to piperidine. nih.gov |

This table presents typical conditions and may require optimization based on the specific peptide sequence and synthesis scale.

Tert-Butyl Ester Hydrolysis and Decarboxylation

The tert-butyl ester serves to protect the C-terminal carboxylic acid. It is stable to the basic conditions used for Fmoc cleavage but is readily removed under acidic conditions. smolecule.com Strong acids, such as trifluoroacetic acid (TFA), are typically employed for this purpose, often in the final step of peptide synthesis to deprotect all acid-labile side-chain protecting groups and cleave the peptide from the resin support. thermofisher.comsigmaaldrich.com

The mechanism involves the protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation. This cation must be scavenged to prevent side reactions with nucleophilic residues in the peptide chain. sigmaaldrich.com The hydrolysis yields the free carboxylic acid. Decarboxylation is not a typical reaction pathway for the α-carboxyl group of an amino acid under these standard deprotection conditions.

Chemoselective Deprotection in the Presence of Acid-Labile Groups (e.g., using ZnBr₂, Molecular Iodine)

In complex syntheses where multiple acid-labile groups are present (e.g., Boc, Trityl), the selective cleavage of the tert-butyl ester without disturbing other protecting groups can be a significant challenge. Research has demonstrated that Lewis acids can offer a milder and more selective alternative to strong Brønsted acids like TFA.

Specifically, zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM) has been shown to effectively hydrolyze tert-butyl esters chemoselectively. nih.govresearchgate.net This method can be compatible with other sensitive protecting groups that might be labile to TFA. nih.gov For instance, studies have shown that while N-Boc and N-trityl groups are often labile with ZnBr₂, other protecting groups may remain intact, allowing for a degree of selective deprotection. nih.govresearchgate.net The efficiency of this reaction can be influenced by the substrate and the stoichiometry of the Lewis acid. researchgate.net While methods involving iodide salts for ester hydrolysis have been reported, the specific use of molecular iodine for the selective deprotection of the tert-butyl ester in this context is less commonly documented than Lewis acid approaches. mdpi.com

Covalent Bond Formation and Conjugation Reactions

The deprotected functional groups of 3-iodo-L-alanine tert-butyl ester are poised for subsequent covalent bond formation, enabling its integration into larger molecular structures.

Peptide Coupling Reactions for Elongated Peptide Chains

Following the selective cleavage of the N-terminal Fmoc group, the resulting free amine of 3-iodo-L-alanine tert-butyl ester serves as a nucleophile in a peptide bond-forming reaction. smolecule.com This is the fundamental step for elongating a peptide chain in SPPS. An incoming N-Fmoc protected amino acid is activated at its C-terminus using a coupling reagent, which converts the carboxylic acid into a more reactive species (e.g., an active ester or a carbodiimide (B86325) adduct). This activated species then readily reacts with the free amine of the resin-bound 3-iodo-L-alanine derivative to form a new peptide bond.

This cycle of deprotection and coupling is repeated to assemble the desired peptide sequence. The presence of the 3-iodo substituent on the alanine (B10760859) derivative allows for the site-specific incorporation of this non-canonical amino acid into the peptide chain. smolecule.com

Table 3: Common Coupling Reagents for Peptide Synthesis

| Reagent | Acronym | Description |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | A classic carbodiimide coupling reagent. smolecule.com |

| Diisopropylcarbodiimide | DIC | A liquid carbodiimide, often used with additives like HOBt or OxymaPure®. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium-based coupling reagent. |

This table lists common reagents used to activate carboxylic acids for peptide bond formation.

Cross-Coupling Methodologies for Aliphatic and Aromatic Substitutions

The carbon-iodine bond in N-Fmoc-3-iodo-L-alanine tert-butyl ester serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This functionality allows for the synthesis of a wide array of non-natural amino acids with diverse aliphatic and aromatic side chains. Key methodologies such as Suzuki-Miyaura, Sonogashira, and Heck couplings are frequently employed. nih.govorganic-chemistry.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction pairs the iodo-alanine derivative with boronic acids or their esters to form biaryl or alkyl-aryl linkages. While many standard protocols for palladium-catalyzed C-C bond formation can fail with substrates bearing free N-H groups, protected amino acid derivatives like N-Fmoc-3-iodo-L-alanine tert-butyl ester are suitable substrates. nih.gov The reaction typically proceeds under mild conditions, for instance, using a palladium catalyst and a base like potassium phosphate (B84403) in a mixed solvent system. nih.gov

Sonogashira Coupling: This methodology facilitates the coupling of the iodo-alanine with terminal alkynes, creating an alkynyl-substituted amino acid. organic-chemistry.orgmdpi.com The reaction is generally catalyzed by a combination of a palladium(0) complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org This method is instrumental in generating precursors for more complex molecular architectures and for introducing probes for chemical biology applications. mdpi.com

Heck Coupling: The Heck reaction involves the coupling of the alkyl iodide with an alkene to form a new, substituted alkene side chain. This reaction offers a pathway to creating unsaturated amino acid derivatives with high stereoselectivity, typically favoring the trans isomer. researchgate.net

These cross-coupling reactions significantly expand the chemical space accessible from the iodo-alanine scaffold, as summarized in the table below.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C(sp³)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI) | C(sp³)-C(sp) |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(sp³)-C(sp²) |

Click Chemistry Functionalization via Iodine Moiety

While the iodine atom itself does not directly participate in the canonical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), its presence is instrumental for preparing the necessary precursors for this powerful ligation chemistry. smolecule.com The alkyl iodide moiety can be readily converted into either an azide (B81097) or an alkyne, which are the cornerstone functional groups for "click" reactions.

Conversion to an Azide: The most direct route to functionalization is the nucleophilic substitution of the iodide with an azide source, such as sodium azide (NaN₃). This SN2 reaction transforms the iodo-alanine derivative into N-Fmoc-3-azido-L-alanine tert-butyl ester. This new molecule, now containing an azide group, can readily undergo CuAAC with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained cyclooctyne (B158145) to form a stable triazole ring. nih.govmagtech.com.cn

Conversion to an Alkyne: Alternatively, the iodine can be used to install an alkyne functionality. A common method is through Sonogashira coupling with a suitable alkyne partner, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. mdpi.com The resulting terminal alkyne-containing amino acid is then a substrate for click chemistry reactions with azide-functionalized molecules. youtube.com

This two-step approach—conversion of the iodide followed by cycloaddition—effectively uses the iodo-alanine scaffold as a stable, commercially available precursor for introducing triazole linkages into peptides and other molecules, enabling conjugation to fluorophores, polymers, or biomolecules. smolecule.comnih.gov

Formation of Organometallic Reagents from the Iodo-Alanine Scaffold

The iodo-alanine derivative is an excellent precursor for the generation of organometallic reagents, particularly organozinc reagents. smolecule.com These intermediates offer a distinct reactivity profile compared to the parent iodide, enabling a different set of coupling reactions.

The formation of the organozinc reagent is typically achieved by treating N-Fmoc-3-iodo-L-alanine tert-butyl ester with activated zinc (Zn*). researchgate.net This process, sometimes facilitated by ultrasonic activation, results in the oxidative insertion of zinc into the carbon-iodine bond, yielding the corresponding organozinc iodide species. researchgate.netsmolecule.com

Once formed, this organozinc reagent is a versatile nucleophile in palladium-catalyzed cross-coupling reactions. It can be efficiently coupled with a variety of electrophiles that are less reactive or incompatible with other coupling methods. smolecule.com Documented applications include:

Acylation: Reaction with acid chlorides in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium (B8599230) dichloride) produces 4-oxo-α-amino acids. researchgate.net

Arylation: Coupling with aryl iodides, catalyzed by palladium complexes, leads to the synthesis of various protected phenylalanine analogues. researchgate.net

The generation of these organometallic intermediates from the iodo-alanine scaffold provides a robust and reliable route to complex amino acid structures. smolecule.com

Reactivity Modulation through Iodine Substitution

The substitution of a hydrogen atom with iodine at the β-carbon of the alanine side chain fundamentally modulates the reactivity of the molecule. smolecule.com While a standard protected alanine offers limited handles for side-chain modification beyond C-H activation, the introduction of the iodine atom transforms the side chain into a versatile reactive site. smolecule.com

The C-I bond is significantly weaker than a C-H or C-C bond, and the iodine atom is an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity is the basis for the functionalizations described previously:

Electrophilic Carbon: The carbon atom bonded to the iodine becomes electrophilic, making it susceptible to attack by nucleophiles, as seen in the conversion to an azido-alanine.

Cross-Coupling Handle: The C-I bond is highly reactive towards oxidative addition to low-valent transition metal catalysts, particularly palladium(0). This step initiates the catalytic cycles of Suzuki, Sonogashira, and Heck reactions, which would not occur at an unactivated C(sp³)-H bond under similar conditions. nih.govorganic-chemistry.org

Organometallic Precursor: The reactivity of the C-I bond allows for oxidative insertion by active metals like zinc, forming organometallic reagents. researchgate.net

In essence, the iodine atom acts as a "reactivity switch," turning an otherwise chemically inert alkyl side chain into a functional group that can be precisely and selectively transformed into a wide range of other functionalities, thereby greatly enhancing the synthetic utility of the alanine scaffold. smolecule.com

Applications in Peptide and Chemical Biology Research

Role in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient construction of peptide chains on a solid support. N-Fmoc-3-iodo-L-alanine tert-butyl ester is well-suited for incorporation into both SPPS and solution-phase synthesis protocols. mdpi.com In SPPS, the protected amino acid can be coupled to a growing peptide chain attached to a resin. The Fmoc group is then removed to allow the next amino acid in the sequence to be added. This cycle is repeated until the desired peptide is synthesized.

The stability of the compound and the predictable reactivity of its protecting groups make it a reliable building block in these synthetic strategies. mdpi.com

The characteristics that make N-Fmoc-3-iodo-L-alanine tert-butyl ester suitable for manual SPPS also lend themselves to automated peptide synthesis. Automated synthesizers perform the repetitive steps of deprotection, washing, and coupling with high precision and efficiency. The use of standardized building blocks like this iodinated alanine (B10760859) derivative is critical for the success of these automated protocols. While specific, detailed case studies on its integration are proprietary to research labs, its compatibility with standard Fmoc-based chemistry workflows is a key feature.

The true utility of N-Fmoc-3-iodo-L-alanine tert-butyl ester lies in its capacity to facilitate the synthesis of modified peptides and peptidomimetics. The iodine atom on the alanine side chain serves as a versatile reactive handle for introducing a wide array of chemical modifications after the main peptide backbone has been assembled. This allows for the creation of peptides with novel properties and functions that are not accessible with the 20 proteinogenic amino acids alone.

For instance, the iodine can be substituted with other functional groups through various cross-coupling reactions, leading to the generation of peptidomimetics with altered conformations, enhanced stability, or unique binding properties.

Advanced Applications in Proteomics and Protein Research

The ability to introduce a specific modification at a defined position within a peptide sequence opens up numerous possibilities for studying complex biological processes.

By leveraging the reactivity of the iodine atom, researchers can attach various labels to peptides synthesized with N-Fmoc-3-iodo-L-alanine tert-butyl ester. These labels can include fluorescent dyes or biotin (B1667282), creating probes that can be used to visualize and study peptide-protein interactions. nih.gov Such labeled peptides are instrumental in understanding how proteins function and interact with each other within the cellular environment.

Affinity labeling is a powerful technique used to identify and characterize the binding sites of proteins and other biomolecules. acs.org A peptide containing a 3-iodo-L-alanine residue can be designed to bind specifically to a target protein. The reactive iodine can then form a covalent bond with a nearby amino acid residue in the binding site, permanently tagging the protein. mdpi.com This allows for the subsequent isolation and identification of the protein, providing valuable insights into its function and interactions. This method is a key component of activity-based protein profiling (ABPP), which uses reactive probes to study enzyme activity in complex biological samples. nih.gov

The presence of iodine in N-Fmoc-3-iodo-L-alanine tert-butyl ester makes it an ideal precursor for radiolabeling peptides. mdpi.com Various radioactive isotopes of iodine, such as Iodine-125 (¹²⁵I), Iodine-123 (¹²³I), and Iodine-124 (¹²⁴I), can be incorporated into the peptide. nih.govmoravek.com These radioiodinated peptides are invaluable tools for in vivo and in vitro tracking studies.

For example, peptides labeled with gamma-emitting isotopes like ¹²³I and ¹²⁵I can be tracked using Single-Photon Emission Computed Tomography (SPECT), while those labeled with the positron-emitter ¹²⁴I can be visualized using Positron Emission Tomography (PET). mdpi.comnih.govnih.govacs.org These imaging techniques allow researchers to non-invasively monitor the distribution, target engagement, and pharmacokinetics of peptides in living organisms. The direct incorporation of radioiodine is often achieved through oxidative methods using reagents like chloramine-T or Iodo-gen. researchgate.net

Table 2: Common Iodine Isotopes for Peptide Radiolabeling

| Isotope | Half-life | Imaging Modality | Common Applications |

| Iodine-125 (¹²⁵I) | 59 days | SPECT, In vitro assays | Receptor binding studies, immunoassays. nih.govmoravek.com |

| Iodine-123 (¹²³I) | 13.2 hours | SPECT | Diagnostic imaging. mdpi.comnih.gov |

| Iodine-124 (¹²⁴I) | 4.2 days | PET | Tracking slow biological processes. mdpi.comnih.gov |

| Iodine-131 (¹³¹I) | 8 days | SPECT, Radiotherapy | Theranostic applications. nih.gov |

Design and Synthesis of Conformationally Constrained Peptidomimetics

The creation of peptidomimetics, which are molecules that replicate the structural and functional aspects of peptides, is a cornerstone of modern medicinal chemistry. A primary challenge in this field is overcoming the inherent flexibility of natural peptides, which often leads to poor metabolic stability and reduced receptor affinity. N-Fmoc-3-iodo-L-alanine tert-butyl ester serves as a versatile building block for synthesizing conformationally constrained mimics, effectively locking the peptide backbone into a desired bioactive conformation.

Azabicyclo[X.Y.0]alkanone amino acids are rigid bicyclic structures designed to mimic the β-turn, a common secondary structure in peptides crucial for molecular recognition events. These constrained dipeptide surrogates are valuable tools for structure-activity relationship studies, helping to identify the biologically active conformers of peptide ligands. The synthesis of these complex scaffolds often utilizes iodo-alanine derivatives as key intermediates for constructing the bicyclic core.

Research has demonstrated that intramolecular cyclization reactions are pivotal in forming these structures. For instance, N-protected-3-iodo-alanine esters can be used to generate intermediates for iodolactonization or other transannular cyclization processes. These reactions create the fused ring systems characteristic of azabicyclo[X.Y.0]alkanone amino acids. The reactive iodine atom facilitates the formation of the carbon-carbon or carbon-nitrogen bonds necessary to build the rigid scaffold. This approach allows for the stereoselective synthesis of various bicyclic lactams that lock the polyamide backbone into specific orientations, effectively mimicking natural β-turns.

The development of synthetic cancer vaccines often targets tumor-associated antigens like Mucin 1 (MUC1). MUC1 is a glycoprotein (B1211001) that is overexpressed in an aberrant, under-glycosylated form on various cancer cells, making it a target for immunotherapy. However, peptide epitopes derived from MUC1 are often poor immunogens due to their flexibility and susceptibility to degradation.

To enhance their stability and immunogenicity, these peptides can be modified to create more robust mimetics. N-Fmoc-3-iodo-L-alanine tert-butyl ester provides a chemical handle for such modifications. The iodine atom on the alanine side chain is a reactive site for introducing substitutions that can mimic glycosylation, improve conformational stability, or enable conjugation to immunogenic carrier proteins like Keyhole Limpet Hemocyanin (KLH). nih.gov For example, the iodo-group can be replaced by various nucleophiles or used in palladium-catalyzed cross-coupling reactions to attach other chemical moieties. This strategy allows for the creation of MUC1 peptide mimetics with improved pharmacological properties, leading to stronger and more targeted immune responses, a critical goal in the development of anti-cancer vaccines. nih.gov

The true utility of N-Fmoc-3-iodo-L-alanine tert-butyl ester lies in its capacity as a precursor for a wide array of unnatural amino acids. The carbon-iodine bond is a versatile reactive site for introducing novel functionalities into a peptide's side chain, thereby modulating its structure and function. smolecule.com This modification is a key strategy in chemical biology for probing protein interactions and developing novel therapeutics. smolecule.com

The iodine atom can be substituted via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. This allows for the introduction of diverse groups, including aryl, heteroaryl, alkynyl, and alkenyl moieties. The resulting unnatural amino acids can introduce significant structural or functional changes:

Steric Bulk: Introducing large groups can influence peptide folding and restrict conformational freedom.

Electronic Properties: Adding electron-donating or withdrawing groups can alter the local chemical environment.

Reactive Handles: Incorporating groups like alkynes or azides allows for subsequent "click chemistry" reactions, enabling peptide labeling with fluorophores, affinity tags, or other probes for biological studies. smolecule.com

Below is a table summarizing potential modifications using the iodo-alanine handle.

| Coupling Reaction | Group Introduced | Potential Application |

| Suzuki Coupling | Aryl / Heteroaryl | Modulate π-π stacking; Enhance receptor binding |

| Sonogashira Coupling | Alkynyl | Introduce a rigid linker; "Click" chemistry handle |

| Heck Coupling | Alkenyl | Geometric constraint; Isomerization studies |

| Nucleophilic Sub. | Thioethers, Amines | Mimic natural residues; Introduce new functionality |

This ability to systematically alter side-chain architecture makes N-Fmoc-3-iodo-L-alanine tert-butyl ester an invaluable tool for the fine-tuning of peptide properties.

Development of Peptide-Based Therapeutics

While peptides offer high potency and selectivity, their therapeutic potential is often hindered by poor pharmacokinetic profiles, including low bioavailability and rapid enzymatic degradation. nih.gov Chemical modifications using versatile reagents like N-Fmoc-3-iodo-L-alanine tert-butyl ester are critical for overcoming these limitations.

Peptide lipidation, the covalent attachment of a lipid moiety, is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic properties of peptide drugs. nih.gov The increased lipophilicity can enhance binding to plasma proteins like albumin, reduce renal clearance, and facilitate membrane interaction, thereby extending the peptide's plasma half-life and improving its therapeutic window. nih.gov

N-Fmoc-3-iodo-L-alanine tert-butyl ester provides an ideal anchor point for site-specific lipidation. The reactive iodo-group can be leveraged to attach long-chain fatty acids or other lipid groups using robust chemical reactions. For example, a lipid-containing boronic acid could be attached via a Suzuki coupling, or a terminal alkyne-bearing lipid could be attached via a Sonogashira coupling. This site-specific modification ensures a homogeneous product, which is a significant advantage over less controlled methods. The resulting lipo-peptides often exhibit dramatically improved absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

The introduction of a bulky or novel functional group at the β-carbon of an alanine residue can profoundly impact a peptide's biological activity. The modifications enabled by N-Fmoc-3-iodo-L-alanine tert-butyl ester can enhance enzymatic stability and fine-tune receptor selectivity. smolecule.com

Enzymatic degradation by proteases is a major pathway for peptide clearance. By using the iodo-alanine derivative to introduce a non-natural side chain, the peptide can be rendered resistant to proteolytic cleavage. The new group can act as a steric shield, physically blocking the protease's active site. Furthermore, the conformational changes induced by the unnatural side chain can alter the peptide's structure so that it is no longer recognized by the enzyme.

Simultaneously, these structural changes can modulate receptor binding. Research often focuses on how substituents, such as iodine or the larger groups that replace it, affect interactions with receptors compared to their non-modified counterparts. smolecule.com Altering the side chain can either increase affinity for the target receptor or decrease affinity for off-target receptors, thus improving the peptide's selectivity and reducing potential side effects. This dual benefit of enhancing stability while tuning activity makes this synthetic approach highly valuable in therapeutic peptide design.

Synthesis of Complex Glycopeptides and Neoglycoconjugates

The construction of complex glycopeptides and neoglycoconjugates is a sophisticated area of chemical biology that seeks to understand the multifaceted roles of carbohydrates in biological systems. A key challenge in this field is the stereocontrolled formation of the glycosidic linkage between a carbohydrate moiety and an amino acid. The strategic use of specialized building blocks is paramount to achieving high yields and specific stereochemical outcomes. Among these, N-Fmoc-3-iodo-L-alanine tert-butyl ester has emerged as a valuable precursor for the synthesis of S-linked glycoamino acids, which are critical components of various synthetic glycopeptides and neoglycoconjugates, including mimics of important tumor-associated carbohydrate antigens (TACAs) like the Tn antigen.

Stereocontrolled Entries to S-Glycosyl Amino Acids and Tn Antigen Mimics

The synthesis of S-glycosyl amino acids offers a stable alternative to the more common O-linked counterparts, as the thioether linkage is generally more resistant to enzymatic and chemical degradation. This stability is particularly advantageous for the development of therapeutic and diagnostic agents. N-Fmoc-3-iodo-L-alanine tert-butyl ester serves as a key electrophilic building block for the stereocontrolled introduction of a thio-linked carbohydrate to an alanine scaffold.

The core of this synthetic strategy relies on the nucleophilic substitution of the iodide atom on the β-carbon of the alanine derivative by a thiocarbohydrate. smolecule.com The iodine atom is a good leaving group, facilitating its displacement by a sulfur nucleophile, typically a 1-thio-sugar derivative. This reaction allows for the formation of a stable carbon-sulfur bond, creating the desired S-glycosyl amino acid.

A primary example of the application of this methodology is in the synthesis of S-linked mimics of the Tn antigen. The native Tn antigen is characterized by an α-O-glycosidic linkage between N-acetylgalactosamine (GalNAc) and the hydroxyl group of a serine or threonine residue. researchgate.net S-linked Tn antigen mimics, where the oxygen atom of the glycosidic bond is replaced by a sulfur atom, are of significant interest for the development of cancer vaccines and immunotherapies due to their enhanced stability. researchgate.net

The synthesis of an S-linked Tn antigen mimic using N-Fmoc-3-iodo-L-alanine tert-butyl ester would proceed via the reaction of the iodinated alanine derivative with a suitably protected 1-thio-N-acetylgalactosamine (GalNAc-SH) derivative. The stereochemistry of the newly formed C-S bond is crucial and can be influenced by the reaction conditions and the protecting groups on the carbohydrate donor. The use of a peracetylated 1-thio-GalNAc, for instance, can favor the formation of the desired α-anomer through neighboring group participation of the C2-acetamido group.

Table 1: Key Reactants for the Synthesis of an S-Linked Tn Antigen Mimic

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| N-Fmoc-3-iodo-L-alanine tert-butyl ester | Electrophilic alanine precursor |

The reaction would typically be carried out in the presence of a non-nucleophilic base to facilitate the formation of the thiolate anion from the thiocarbohydrate, which then attacks the electrophilic β-carbon of the iodinated alanine. The resulting product, an N-Fmoc- and tert-butyl-protected S-glycosyl-L-cysteine derivative, can then be deprotected and incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols to generate complex S-linked glycopeptides and Tn antigen mimics.

Table 2: Hypothetical Reaction for S-Glycosyl Amino Acid Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

This approach provides a robust and stereocontrolled route to S-glycosyl amino acids and their subsequent incorporation into larger biomolecules. The resulting S-linked neoglycoconjugates are invaluable tools for probing the biological functions of protein glycosylation and for the development of novel glycan-based therapeutics and diagnostics.

Analytical and Characterization Methodologies in Research of N Fmoc 3 Iodo L Alanine Tert Butyl Ester and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural verification of N-Fmoc-3-iodo-L-alanine tert-butyl ester and its derivatives are accomplished through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data for N-Fmoc-3-iodo-L-alanine tert-butyl ester is found in specialized databases, general principles of NMR analysis are routinely applied to confirm the presence of the Fmoc, tert-butyl, and alanine (B10760859) moieties. phenomenex.comnih.gov For instance, 1H NMR would show characteristic signals for the aromatic protons of the fluorenyl group, the protons of the tert-butyl ester, and the alpha- and beta-protons of the alanine backbone. Furthermore, 13C NMR spectroscopy is utilized to confirm the carbon skeleton of the compound. nih.gov

Mass spectrometry is employed to determine the molecular weight and to gain insights into the molecular formula and fragmentation patterns of the compound. smolecule.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the elemental composition. nih.gov The monoisotopic mass of N-Fmoc-3-iodo-L-alanine tert-butyl ester is calculated to be 493.07501 Da. nih.gov

In addition to these techniques, crystallographic data from the Cambridge Structural Database (CSDC 227882) offers precise three-dimensional structural information, confirming the molecular conformation and intermolecular interactions in the solid state. nih.govsmolecule.com

High-Resolution Mass Spectrometry in Proteomics Applications

In the field of proteomics, derivatives of 3-iodo-L-alanine are valuable tools, and high-resolution mass spectrometry is the key analytical technique for their application. The iodine atom can serve as a reactive handle for the introduction of tags or for cross-linking studies. smolecule.com A significant application is in quantitative proteomics using techniques like iodoacetyl-based isobaric tags for relative and absolute quantitation (iodoTMT). nih.gov In this approach, cysteine residues in proteins are differentially labeled. Although the primary target is cysteine, the underlying principles of using reactive groups for labeling and subsequent MS analysis are relevant.

High-resolution mass spectrometers, such as the LTQ-Orbitrap, are capable of resolving complex peptide mixtures with high mass accuracy (often below 2 ppm), which is crucial for confidently identifying peptides and their modifications. chalmers.se The introduction of an iodinated amino acid into a peptide introduces a specific mass shift, which can be readily detected by MS. Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID) and electron-transfer dissociation (ETD), are used to fragment the peptides and determine their amino acid sequence, thus pinpointing the location of the iodinated residue. chalmers.se

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, TLC)

The purity of N-Fmoc-3-iodo-L-alanine tert-butyl ester is critical for its successful application in peptide synthesis, as impurities can lead to the formation of undesired side products. phenomenex.com High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-protected amino acids. merckmillipore.comnih.gov

Typically, reversed-phase HPLC (RP-HPLC) is employed, where the compound is passed through a column with a nonpolar stationary phase and a polar mobile phase. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of N-Fmoc-3-iodo-L-alanine tert-butyl ester often specify a purity of >95% as determined by HPLC. wuxiapptec.com The use of photodiode array (DAD) and fluorescence detectors enhances the sensitivity and selectivity of HPLC analysis for Fmoc derivatives. nih.gov

Thin-Layer Chromatography (TLC) is a simpler and faster technique often used for monitoring the progress of reactions and for preliminary purity checks. While less quantitative than HPLC, it provides a quick assessment of the number of components in a sample.

The following table outlines typical HPLC conditions for the analysis of Fmoc-amino acids:

| Parameter | Condition | Reference |

| Column | Lux Cellulose-2 | phenomenex.com |

| Mobile Phase | 0.1% Trifluoroacetic Acid in Acetonitrile/Water | phenomenex.com |

| Detection | UV at 220 nm or 254 nm | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Purity Specification | ≥ 99% | sigmaaldrich.com |

Stereochemical Analysis and Enantiomeric Excess Determination

Maintaining the stereochemical integrity of amino acids during synthesis and peptide assembly is paramount, as the biological activity of peptides is highly dependent on their chirality. phenomenex.com N-Fmoc-3-iodo-L-alanine tert-butyl ester possesses a chiral center at the alpha-carbon and is specified to have the L-configuration (or (R)-configuration according to Cahn-Ingold-Prelog priority rules for this specific derivative). smolecule.com

The enantiomeric excess (ee) of the compound is a measure of its stereochemical purity and is typically determined using chiral HPLC. phenomenex.comrsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the enantioseparation of a wide range of N-Fmoc amino acids. phenomenex.comrsc.org The goal is to achieve baseline resolution of the enantiomers, allowing for accurate quantification of each. For use in peptide synthesis, an enantiomeric purity of >99% ee is often required. phenomenex.com

Another approach to ensure stereochemical purity is through the synthesis of the compound from an enantiomerically pure starting material, such as L-serine. This synthetic route is designed to proceed without affecting the stereocenter.

The table below summarizes key aspects of stereochemical analysis for Fmoc-amino acids:

| Analytical Technique | Purpose | Typical Specification | Reference |

| Chiral HPLC | Determination of enantiomeric excess (ee) | ≥ 99.8% ee | merckmillipore.comsigmaaldrich.com |

| Gas Chromatography (on chiral column) | Alternative method for enantiomeric excess determination | High precision | nih.gov |

Conformational Analysis of Peptide Mimetics (e.g., Molecular Dynamics Simulations)

The introduction of a bulky iodine atom at the β-carbon of alanine can influence the conformational preferences of peptides containing this modified residue. Understanding these conformational changes is crucial for the design of peptidomimetics with specific three-dimensional structures.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the conformational landscape of peptides. acs.orggithub.comacs.orgnih.gov These simulations model the atomic interactions over time, providing insights into the stable conformations and dynamic behavior of the molecule in different environments (e.g., in water or other solvents). acs.orgacs.org For alanine-rich peptides, MD simulations have been used to investigate the propensity to form secondary structures like α-helices and β-sheets. acs.orgnih.gov While specific MD studies on peptides containing N-Fmoc-3-iodo-L-alanine tert-butyl ester are not widely reported in general literature, the established methodologies for other modified peptides are directly applicable. nih.govresearchgate.net

The results from MD simulations can be complemented with experimental techniques such as Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy, which provide information about the secondary structure content of peptides in solution. github.com

Reaction Monitoring and Kinetic Studies

The chemical transformations involving N-Fmoc-3-iodo-L-alanine tert-butyl ester, such as the deprotection of the Fmoc group and coupling reactions, are monitored to ensure they proceed to completion and to optimize reaction conditions.

The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis (SPPS) and is typically achieved using a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). rsc.orgresearchgate.net The progress of this deprotection reaction can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm. smolecule.com Kinetic studies of Fmoc deprotection can be performed to compare the efficiency of different deprotection reagents and conditions. rsc.orgnih.gov The half-life (t1/2) of the deprotection reaction is a key parameter determined in these studies. rsc.org

The iodine atom in N-Fmoc-3-iodo-L-alanine tert-butyl ester can participate in various chemical reactions, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira or Suzuki coupling. mdpi.com These reactions are invaluable for creating carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of complex peptide derivatives. The progress of these coupling reactions can be monitored by techniques such as HPLC, LC-MS, or TLC to track the consumption of starting materials and the formation of the product. nih.gov

The following table provides examples of reaction times for Fmoc deprotection under different conditions:

| Reagent | Solvent | Reaction Time (for complete deprotection) | Reference |

| 20% Piperidine | DMF | ~1.5 minutes (for Fmoc-Val) | rsc.org |

| 50% Morpholine | DCM | 120 minutes (for Fmoc-Ala-OtBu) | researchgate.net |

| 50% Piperidine | DCM | < 5 minutes (for Fmoc-Ala-OtBu) | researchgate.net |

Future Perspectives and Emerging Research Directions

Exploration of Novel Reactivities and Functionalization Pathways

The carbon-iodine bond in N-Fmoc-3-iodo-L-alanine tert-butyl ester is a key handle for a variety of chemical transformations, with palladium-catalyzed cross-coupling reactions being a prominent example. Organozinc reagents derived from this iodo-amino acid have proven to be effective intermediates. These reagents readily participate in palladium-catalyzed reactions with electrophiles such as acid chlorides, aryl iodides, and vinyl halides. This methodology allows for the synthesis of a diverse array of substituted phenylalanines and 4-oxoamino acids while maintaining the stereochemical integrity of the original amino acid.

Future research is anticipated to expand the repertoire of cross-coupling reactions, exploring other transition metal-catalyzed transformations like Sonogashira, Suzuki, and Heck couplings. These reactions would enable the introduction of alkynyl, aryl/heteroaryl, and vinyl groups, respectively, thereby creating a wide range of structurally diverse and functionally complex amino acid derivatives for incorporation into peptides.

The following table summarizes some of the explored and potential functionalization pathways for N-Fmoc-3-iodo-L-alanine tert-butyl ester:

| Reaction Type | Reactant/Catalyst | Product Type | Potential Applications |

| Organozinc Chemistry | Zn, Pd catalyst | Substituted Phenylalanines, 4-oxoamino acids | Peptide mimetics, enzyme inhibitors |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-alanine derivatives | Click chemistry handles, fluorescent probes |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst | Aryl/heteroaryl-alanine derivatives | Modified peptides with enhanced binding |

| Heck Coupling | Alkene, Pd catalyst | Alkenyl-alanine derivatives | Conformationally constrained peptides |

Development of N-Fmoc-3-iodo-L-alanine tert-butyl ester-Derived Probes for Chemical Biology

The ability to introduce an iodine atom at a specific position within a peptide sequence makes N-Fmoc-3-iodo-L-alanine tert-butyl ester a valuable precursor for the development of chemical biology probes. The iodine can be readily exchanged with a radioisotope of iodine, such as ¹²⁵I, to create radiolabeled peptides. These probes are instrumental for tracking the biodistribution, target engagement, and pharmacokinetics of peptides in biological systems.

Beyond radiolabeling, the iodo moiety can serve as a reactive handle for the attachment of other reporter groups. For instance, it can be a site for the introduction of fluorescent dyes or photoaffinity labels. These probes are crucial for studying protein-protein interactions, identifying binding partners, and elucidating biological pathways. The development of such probes with tailored properties will continue to be a significant area of research.

Advanced Applications in Drug Discovery and Diagnostic Agent Development

In the realm of drug discovery, N-Fmoc-3-iodo-L-alanine tert-butyl ester offers a platform for creating peptides with enhanced therapeutic properties. The introduction of non-natural amino acids can lead to peptides with increased stability, improved binding affinity, and altered pharmacological profiles. The functionalization pathways described above allow for the systematic modification of peptides to optimize their therapeutic potential.

Furthermore, the compound is a key building block for the synthesis of diagnostic agents. Peptides containing this residue can be radiolabeled with positron-emitting isotopes of iodine (e.g., ¹²⁴I) to create probes for Positron Emission Tomography (PET) imaging. These PET probes can be designed to target specific biomarkers associated with diseases such as cancer, enabling early detection and monitoring of disease progression. The development of highly specific and sensitive peptide-based imaging agents is a rapidly growing field with significant clinical potential.

The following table outlines potential advanced applications in this domain:

| Application Area | Specific Use | Rationale |

| Drug Discovery | Synthesis of peptide-based enzyme inhibitors | Introduction of unique side chains to enhance binding to active sites. |

| Development of stabilized therapeutic peptides | Modification of the peptide backbone to resist enzymatic degradation. | |

| Diagnostic Agents | Creation of PET imaging probes for oncology | Targeting tumor-specific receptors with radioiodinated peptides. |

| Development of SPECT imaging agents | Use of other iodine radioisotopes for single-photon emission computed tomography. |

Integration into Supramolecular Chemistry and Materials Science

The unique structural features of N-Fmoc-3-iodo-L-alanine tert-butyl ester also present opportunities in supramolecular chemistry and materials science. The Fmoc group is well-known for its ability to drive the self-assembly of peptides into ordered nanostructures such as nanofibers and hydrogels. By incorporating N-Fmoc-3-iodo-L-alanine tert-butyl ester into these self-assembling peptide sequences, it is possible to create functional materials.

The iodine atom can be exploited as a reactive site for post-assembly functionalization, allowing for the covalent attachment of small molecules, proteins, or nanoparticles to the surface of the self-assembled structures. This could lead to the development of novel biomaterials for applications in tissue engineering, drug delivery, and biosensing. For example, hydrogels decorated with specific ligands could be used as scaffolds for cell culture, while functionalized nanofibers could serve as components of sensitive biosensors. The exploration of these possibilities represents a new and exciting frontier for this versatile amino acid derivative.

Q & A

Q. How does steric hindrance from the 3-iodo group affect peptide chain elongation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.